Physicochemical Differentiation: Molecular Weight and Predicted LogP vs. Parent Benzamide Analog
The target compound (MW 343.4 g/mol, XLogP3 ~2.5) is significantly more lipophilic and heavier than the unsubstituted parent analog N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide (MW 271.3 g/mol, XLogP3 0.84), as computed by PubChem [1][2]. This difference impacts membrane permeability and solubility. A class-level lipophilicity study confirms that all tested derivatives fall within a logP range of 0-5, compliant with Lipinski's rules, but the specific substitution pattern determines the precise value [3].
| Evidence Dimension | Molecular Weight (g/mol) and Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 343.4 g/mol; XLogP3: ~2.5 |
| Comparator Or Baseline | N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CID 833695): MW: 271.3 g/mol; XLogP3: 0.84 |
| Quantified Difference | ΔMW: +72.1 g/mol; ΔXLogP3: +~1.66 |
| Conditions | Computational prediction and PubChem authoritative database values. |
Why This Matters
Procurement for cell-based assays requires matching the specific lipophilicity profile to ensure consistent membrane partitioning; a less lipophilic analog would yield different intracellular concentrations.
- [1] PubChem Compound Summary for CID 16933560, N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide. National Center for Biotechnology Information, 2007. View Source
- [2] PubChem Compound Summary for CID 833695, N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide. National Center for Biotechnology Information. View Source
- [3] Studzińska, R. et al. Lipophilicity Study of Thiazolo[3,2-a]pyrimidine Derivatives as Potential Bioactive Agents. J. Braz. Chem. Soc., 2016, 27(9), 1587-1593. View Source
